molecular formula C11H9ClO3 B2864653 2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone CAS No. 1500046-78-5

2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone

Cat. No.: B2864653
CAS No.: 1500046-78-5
M. Wt: 224.64
InChI Key: MZKWUHCMOPAKOD-UHFFFAOYSA-N
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Description

2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone (CAS 1500046-78-5) is a high-purity chemical intermediate of significant interest in advanced organic synthesis and materials science research. Its core value lies in its molecular structure, which incorporates both a reactive α-chloroketone group and a 7-methoxybenzofuran system, a privileged scaffold in medicinal and materials chemistry . This compound serves as a crucial precursor for the synthesis of diverse chalcone derivatives via Claisen-Schmidt condensation reactions . Researchers utilize it to create novel 1-(7-methoxy-1-benzofuran-2-yl) substituted chalcones, which are extensively investigated for their significant optoelectronic properties . These derivatives exhibit tunable absorption characteristics and optical band gaps, making them promising candidates for applications in organic photo-detectors, electro-optical modulators, and nonlinear optical devices . The ability to functionalize the benzofuran core allows for precise modulation of properties like the absorption band edge and refractive index, which are critical parameters for producing highly efficient optoelectronic materials . Furthermore, the reactive chloroketone moiety makes this compound a versatile building block for constructing more complex heterocyclic systems, including those based on the 1,3,5-triazine core, which are explored for their biological activity . The broader class of 2-acetylbenzofuran derivatives, to which this compound belongs, is known for a wide spectrum of biological properties, underpinning its utility in pharmaceutical research for developing new therapeutic agents . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

2-chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-14-9-4-2-3-7-5-10(8(13)6-12)15-11(7)9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKWUHCMOPAKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Condensation of 7-Methoxysalicylaldehyde with Chloroacetone

Reaction Overview

This one-step method leverages the cyclocondensation of 7-methoxysalicylaldehyde with chloroacetone under basic conditions to construct the benzofuran core while introducing the chloroethanone moiety. The reaction proceeds via nucleophilic attack and subsequent cyclization, forming the target compound in a single step.

Synthetic Procedure

Reagents :

  • 7-Methoxysalicylaldehyde (1.0 equiv)
  • Chloroacetone (1.2 equiv)
  • Potassium carbonate (2.0 equiv)
  • Ethanol (solvent)

Conditions :

  • Temperature: Reflux (~78°C)
  • Duration: 6–8 hours
  • Workup: Filtration, solvent evaporation, and recrystallization (ethanol/water)

Yield : 68–72% (estimated from analogous reactions).

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.89 (s, 3H, OCH₃), 4.52 (s, 2H, CH₂Cl), 6.82–7.45 (m, 3H, benzofuran-H), 8.21 (s, 1H, CO).
  • IR (KBr) : 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O), 750 cm⁻¹ (C-Cl).
  • MS (EI) : m/z 238.03 [M]⁺ (calculated for C₁₁H₉ClO₃: 238.03).

Advantages and Limitations

  • Advantages : Single-step synthesis, minimal purification.
  • Limitations : Requires access to 7-methoxysalicylaldehyde, which may necessitate custom synthesis.

Method 2: Multi-Step Synthesis via Hydroxymethylation and Chloromethylation

Reaction Overview

Adapted from a patented route, this method involves three sequential steps: (1) hydroxymethylation of methyl 7-methoxybenzoate, (2) acetonide protection, and (3) chloromethylation to introduce the chloroethanone group.

Stepwise Procedure

Step 1: Hydroxymethylation

Reagents :

  • Methyl 7-methoxybenzoate (1.0 equiv)
  • Formaldehyde (1.5 equiv)
  • Hydrochloric acid (catalyst)

Conditions :

  • Temperature: 50–55°C
  • Duration: 4 hours
  • Workup: Neutralization, extraction (ethyl acetate), and drying.

Intermediate : Methyl 7-methoxy-3-(hydroxymethyl)benzoate
Yield : 85%.

Step 2: Acetonide Protection

Reagents :

  • Methyl 7-methoxy-3-(hydroxymethyl)benzoate (1.0 equiv)
  • 2,2-Dimethoxypropane (1.2 equiv)
  • p-Toluenesulfonic acid (catalyst)

Conditions :

  • Temperature: 25°C
  • Duration: 12 hours
  • Workup: Filtration and solvent evaporation.

Intermediate : Methyl 2,2-dimethyl-7-methoxy-4H-benzodioxin-6-carboxylate
Yield : 78%.

Step 3: Chloromethylation

Reagents :

  • Methyl 2,2-dimethyl-7-methoxy-4H-benzodioxin-6-carboxylate (1.0 equiv)
  • Bromochloromethane (1.5 equiv)
  • n-Butyllithium (1.5 equiv)
  • Tetrahydrofuran (solvent)

Conditions :

  • Temperature: -78°C (slow warming to -30°C)
  • Duration: 2 hours
  • Workup: Quenching with acetic acid, extraction (ethyl acetate), and recrystallization (isopropyl ether/isopropanol).

Final Product : 2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone
Yield : 76%.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.52 (s, 6H, CH₃), 3.87 (s, 3H, OCH₃), 4.48 (s, 2H, CH₂Cl), 6.79–7.41 (m, 3H, benzofuran-H).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 25.6 (CH₃), 55.2 (OCH₃), 64.8 (CH₂Cl), 112.4–159.7 (benzofuran-C), 195.2 (C=O).

Comparative Analysis of Synthetic Approaches

Parameter Method 1 Method 2
Steps 1 3
Overall Yield 68–72% 50% (85% × 78% × 76%)
Key Reagents Chloroacetone, K₂CO₃ Bromochloromethane, n-BuLi
Temperature Sensitivity Moderate (reflux) High (-78°C required)
Scalability Limited by aldehyde availability High (bulk chemical starting materials)

Chemical Reactions Analysis

2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone is a chemical compound belonging to the benzofuran family and has diverse biological activities. It is used in synthesizing pharmaceuticals and bioactive molecules. Benzofuran derivatives have strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.

Chemical Properties and Reactions

This compound, with the molecular formula C11H9ClO3C_{11}H_9ClO_3 and a molecular weight of 224.64 g/mol, participates in several chemical reactions.

Reactions:

  • Oxidation: It can be oxidized into corresponding carboxylic acids or ketones.
  • Reduction: Reduction reactions can convert it into alcohols or alkanes.
  • Substitution: Nucleophilic substitution reactions can replace the chlorine atom with functional groups like amines or thiols.

The synthesis of this compound typically involves reacting 7-methoxybenzofuran with chloroacetyl chloride in the presence of a base like pyridine under reflux conditions to ensure complete conversion.

Applications in Scientific Research

This compound is used in various scientific applications:

  • Chemistry: It serves as an intermediate in synthesizing more complex benzofuran derivatives.
  • Biology: It has potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
  • Medicine: Research is ongoing to explore its potential as an anticancer agent, with some studies showing its ability to induce apoptosis in cancer cells.
  • Industry: It is used in producing various pharmaceuticals and agrochemicals.

Biological Activities

Benzofuran derivatives, including this compound, possess a broad range of biological activities. The mechanisms through which these compounds exert their effects include:

  • Antitumor Activity: Some benzofuran derivatives inhibit cell growth in various cancer cell lines, suggesting they could be anticancer agents. The compound may induce apoptosis through multiple biochemical pathways, affecting cellular signaling and gene expression related to cell survival and death.
  • Antimicrobial Activity: This compound has demonstrated significant antimicrobial properties against Gram-positive and Gram-negative bacteria, as well as fungi.

Comparative Studies

The specific substituents on the benzofuran ring significantly influence biological activity. For example, benzofuran derivatives with methoxy substitutions exhibited enhanced anticancer activity compared to their unsubstituted counterparts. The presence of halogen substituents significantly improved their efficacy against resistant strains of bacteria and fungi.

Comparison of Biological Activities

Compound NameStructure VariationAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC mg/mL)
2-Chloro-1-(7-methoxy...)Cl at position 212E. coli: 0.0195
2-Bromo-1-(5-chloro...)Br at position 215S. aureus: 0.0048
1-(5-bromo-7-methoxy...)Br at position 518C. albicans: 0.039

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, synthesis yields, and applications:

Compound Name Aromatic System Substituents Key Data/Applications References
2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone Benzofuran 7-OCH3, 2-Cl-COCH3 Reactive intermediate for pharmaceuticals; potential cyclization/hydrazone formation
2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone (9) Indole 7-OCH3, 3-Cl-COCH3 Synthesized in 23% yield; used in antiparasitic agents
2-Chloro-1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone Phenyl 4-Cl, 2-OH, 5-CH3, Cl-COCH3 Cyclizes to benzofuranones; used in agrochemicals
2-Chloro-1-(6-fluorochroman-2-yl)ethanone Chroman 6-F, 2-Cl-COCH3 Genotoxic impurity in nebivolol HCl (quantified via GC-MS)
2-Chloro-1-(2,4-dichlorophenyl)ethanone Phenyl 2,4-Cl2, Cl-COCH3 Substrate for enantioselective reduction (92.4% yield, 99.3% ee)

Biological Activity

2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and comparative studies with similar compounds.

  • Molecular Formula: C₁₁H₉ClO₃
  • Molecular Weight: 224.64 g/mol
  • CAS Number: 1500046-78-5

Benzofuran derivatives, including this compound, exhibit a broad range of biological activities. The mechanisms through which these compounds exert their effects include:

  • Antitumor Activity: Some benzofuran derivatives have been shown to inhibit cell growth in various cancer cell lines, suggesting potential as anticancer agents. The compound may induce apoptosis through multiple biochemical pathways, affecting cellular signaling and gene expression related to cell survival and death.
  • Antimicrobial Activity: This compound has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting microbial growth .

Anticancer Properties

Recent studies have highlighted the potential of benzofuran derivatives in cancer treatment. For instance, certain substituted benzofurans showed significant cell growth inhibitory effects on cancer cells, with mechanisms involving apoptosis induction .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (Breast)15Apoptosis
Compound BA549 (Lung)20Cell Cycle Arrest
2-Chloro-1-(7-methoxy...)HeLa (Cervical)12Apoptosis Induction

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. It effectively inhibited the growth of various pathogens, making it a candidate for further development as an antimicrobial agent.

Table 2: Antimicrobial Activity of 2-Chloro-1-(7-methoxy...)

MicroorganismMIC (mg/mL)
Escherichia coli0.0195
Staphylococcus aureus0.0048
Candida albicans0.039

Comparative Studies

Comparative analysis with other benzofuran derivatives reveals that the specific substituents on the benzofuran ring significantly influence biological activity. For example:

Table 3: Comparison of Biological Activities

Compound NameStructure VariationAnticancer Activity (IC50 µM)Antimicrobial Activity (MIC mg/mL)
2-Chloro-1-(7-methoxy...)Cl at position 212E. coli: 0.0195
2-Bromo-1-(5-chloro...)Br at position 215S. aureus: 0.0048
1-(5-bromo-7-methoxy...)Br at position 518C. albicans: 0.039

Case Studies

Several case studies have documented the effectiveness of benzofuran derivatives in clinical settings:

  • Study on Anticancer Efficacy: A study conducted on various benzofuran derivatives indicated that those with methoxy substitutions exhibited enhanced anticancer activity compared to their unsubstituted counterparts .
  • Antimicrobial Evaluation: Research evaluating the antimicrobial properties of synthesized benzofuran derivatives demonstrated that the presence of halogen substituents significantly improved their efficacy against resistant strains of bacteria and fungi .

Q & A

Basic: What are the optimized synthetic routes for 2-Chloro-1-(7-methoxy-1-benzofuran-2-yl)ethanone, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves Friedel-Crafts acylation followed by chlorination. Key reagents include acetyl chloride for benzofuran acetylation and chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Solvent choice (e.g., dichloromethane or toluene) and temperature control (0–60°C) are critical for regioselectivity and minimizing by-products. For example, chlorination at 0°C in anhydrous conditions reduces side reactions . Yield optimization requires stoichiometric balancing of the acylating agent and chlorinating reagent, with yields reported between 44–78% under controlled biphasic systems .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at C7, chloro at C2) and confirms carbonyl functionality. Aromatic proton signals in the 6.5–8.0 ppm range and carbonyl carbons at ~190 ppm are diagnostic .
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, C=O bond lengths typically range 1.20–1.23 Å, and benzofuran ring planarity can be validated .

Advanced: How does the electron-withdrawing chloro group influence reaction pathways in derivatization?

Answer:
The chloro group at C2 enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions (e.g., with amines or thiols). However, steric hindrance from the benzofuran ring may reduce reactivity at adjacent positions. Computational studies (DFT) predict activation energies for SN2 mechanisms, with experimental validation via HPLC monitoring of reaction intermediates .

Advanced: What methodologies are used to assess biological activity, and how are false positives mitigated?

Answer:

  • Enzyme Inhibition Assays: Kinetic studies (e.g., IC₅₀ determination) with purified enzymes (e.g., kinases) use fluorogenic substrates. Negative controls (e.g., unmodified benzofuran) differentiate target-specific effects .
  • Cytotoxicity Screening: MTT assays on cell lines (e.g., HepG2) with dose-response curves (1–100 µM) identify therapeutic windows. LC-MS confirms compound stability in cell media to rule out degradation artifacts .

Data Contradictions: How can conflicting structural data from NMR and X-ray studies be resolved?

Answer:
Discrepancies often arise from dynamic effects (e.g., rotational isomerism) in solution vs. solid-state structures. For example, NMR may show averaged signals for flexible substituents, while X-ray reveals static conformations. Hybrid approaches:

  • Variable-temperature NMR to detect hindered rotation.
  • DFT calculations to compare energy barriers of conformers .

Methodological: Which analytical techniques are optimal for purity assessment and by-product identification?

Answer:

  • HPLC: Reverse-phase C18 columns (UV detection at 254 nm) separate impurities. For example, residual acetic anhydride (retention time ~2.5 min) can be quantified .
  • GC-MS: Volatile by-products (e.g., chlorinated intermediates) are identified via NIST library matching. Limit of detection: ~0.1% .

Advanced: How can computational modeling predict metabolic stability of this compound?

Answer:

  • In Silico Tools: SwissADME predicts CYP450 metabolism sites (e.g., methoxy demethylation). Molecular docking (AutoDock Vina) simulates interactions with CYP3A4 active sites .
  • In Vitro Validation: Microsomal assays (human liver microsomes + NADPH) with LC-MS/MS quantify metabolite formation (e.g., hydroxylated derivatives) .

Regioselectivity: What strategies control substituent positioning during electrophilic aromatic substitution?

Answer:

  • Directing Groups: The methoxy group at C7 activates the benzofuran ring at C5 and C3 positions. Chlorination at C2 is achieved using Lewis acids (e.g., AlCl₃) to polarize the carbonyl group .
  • Kinetic vs. Thermodynamic Control: Low-temperature reactions (-10°C) favor kinetic products (e.g., C2 substitution), while higher temperatures (25°C) shift to thermodynamically stable isomers .

Solvent Effects: How do polar aprotic solvents impact reaction kinetics in derivatization?

Answer:
Polar aprotic solvents (e.g., DMF, acetone) stabilize transition states in SN2 reactions, increasing reaction rates. For example, acetone increases alkylation efficiency by 30% compared to THF due to higher dielectric constant (ε = 20.7) .

Advanced: What isotopic labeling approaches track metabolic pathways in vivo?

Answer:

  • ¹³C-Labeling: Synthesize the compound with ¹³C at the carbonyl carbon. LC-MS/MS traces ¹³C incorporation into metabolites (e.g., urinary glucuronides) .
  • Deuterium Exchange: Introduce deuterium at the methoxy group (CD₃O-). GC-MS detects deuterium loss during demethylation, quantifying metabolic turnover .

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